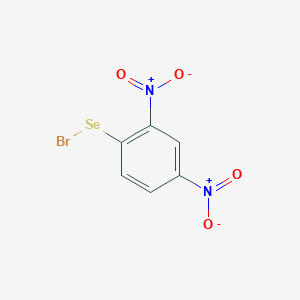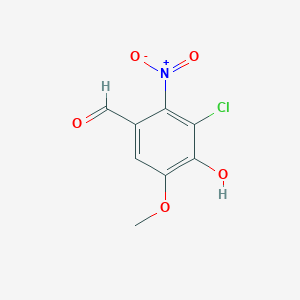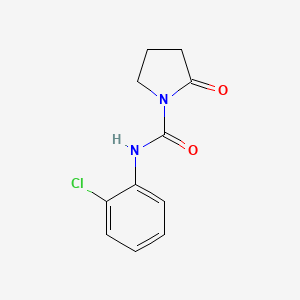
2-Methyl-2-(2-nitrophenoxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2-nitrophenoxy)propanoyl chloride is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of propanoyl chloride and contains a nitrophenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoyl chloride typically involves the reaction of 2-nitrophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2-nitrophenol+2-methylpropanoyl chloride→2-Methyl-2-(2-nitrophenoxy)propanoyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Reduction: Produces the corresponding amino derivative.
Hydrolysis: Produces 2-Methyl-2-(2-nitrophenoxy)propanoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2-nitrophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2-nitrophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride
- 2-Methyl-2-(3-nitrophenoxy)propanoyl chloride
- 2-Methyl-2-(2-chlorophenoxy)propanoyl chloride
Uniqueness
2-Methyl-2-(2-nitrophenoxy)propanoyl chloride is unique due to the position of the nitro group on the phenoxy ring, which influences its electronic properties and reactivity. This positional isomerism can lead to differences in the compound’s chemical behavior and applications compared to its analogs.
Propiedades
Número CAS |
64327-66-8 |
|---|---|
Fórmula molecular |
C10H10ClNO4 |
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
2-methyl-2-(2-nitrophenoxy)propanoyl chloride |
InChI |
InChI=1S/C10H10ClNO4/c1-10(2,9(11)13)16-8-6-4-3-5-7(8)12(14)15/h3-6H,1-2H3 |
Clave InChI |
FBGPGQUCXSCPDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


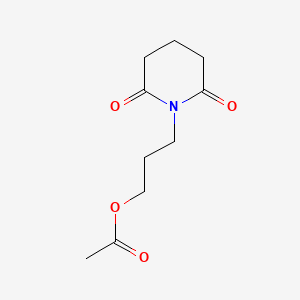
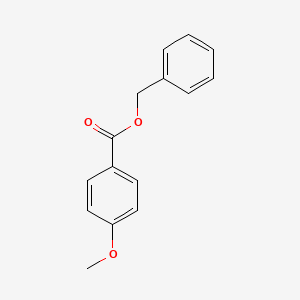
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

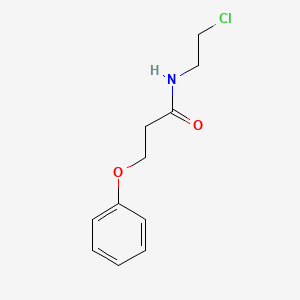


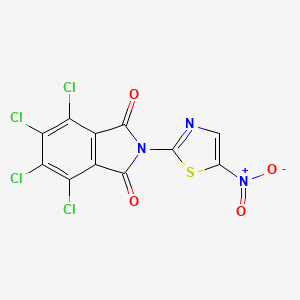
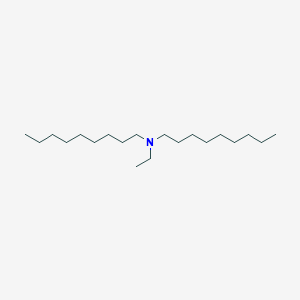
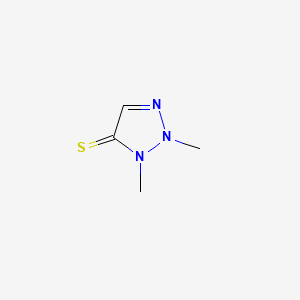
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
